molecular formula C13H20N4O2S B4504879 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(piperidin-1-yl)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(piperidin-1-yl)acetamide

Cat. No.: B4504879
M. Wt: 296.39 g/mol
InChI Key: HSYUWYBIAHCHRL-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H20N4O2S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(1-piperidinyl)acetamide is 296.13069707 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

The compound has been synthesized through various chemical reactions, demonstrating its versatile nature in chemical synthesis. For example, Ismailova et al. (2014) reported the synthesis of a related compound by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine, showcasing the structural flexibility and the importance of the 1,3,4-thiadiazole moiety in chemical synthesis Ismailova et al., 2014.

Pharmacological Activities

Research has explored the pharmacological potentials of derivatives of this compound, focusing on antibacterial, antifungal, and antitumor activities. For instance, Tamer and Qassir (2019) highlighted the synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazoles, including an analog of the target compound, as antibacterial and antifungal agents, demonstrating the compound's potential as a pharmacophore in drug development Tamer & Qassir, 2019.

Antitumor Activity

The antitumor activity of derivatives has been a significant focus, with compounds designed and synthesized to evaluate their efficacy against various cancer cell lines. Wu et al. (2017) synthesized novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, demonstrating potent antiproliferative activity against HeLa and A549 cell lines, indicating the therapeutic potential of derivatives in cancer treatment Wu et al., 2017.

Antibacterial Activity

Additionally, the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their screening for antibacterial activity have been reported. This research underlines the compound's utility in developing new antibacterial agents, showcasing its relevance in addressing microbial resistance Iqbal et al., 2017.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-2-3-7-10-15-16-13(20-10)14-11(18)12(19)17-8-5-4-6-9-17/h2-9H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYUWYBIAHCHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(piperidin-1-yl)acetamide

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